molecular formula C13H16N2O B5606724 1-allyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone

1-allyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5606724
M. Wt: 216.28 g/mol
InChI Key: LDJIANHTUWGAIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxalinone derivatives, including 1-allyl-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, involves complex reactions such as allylation, cyclization, and sometimes, specific reactions like the Claisen rearrangement in aromatic heterocyclic compounds. For example, a study on quinolinone allylic alcohols demonstrated a palladium-catalyzed coupling reaction as a synthesis approach, highlighting potential pathways for synthesizing compounds within this chemical class (Neville, Barr, & Grundon, 1992).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives has been determined using various spectroscopic techniques. The crystal structures of derivatives like 3-methyl-2(1H)-quinoxalinone and its substituted forms have been analyzed, revealing crystallization in different systems and establishing short contacts and hydrogen bonds that are crucial for their chemical behavior (Mondieig et al., 2011).

Chemical Reactions and Properties

Quinoxalinone derivatives undergo various chemical reactions, demonstrating a wide range of chemical properties. For instance, the Claisen rearrangement in aromatic heterocyclic compounds shows the versatility of these compounds in undergoing structural transformations (Makisumi, 1964). Additionally, reactions involving allylation and subsequent cyclization to form novel compounds highlight the reactivity of this class of compounds (Hamid, 2003).

Physical Properties Analysis

The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and substituents. For example, the crystal structures of 3-methyl-2(1H)-quinoxalinone and its derivatives provide insight into their physical properties, demonstrating how molecular arrangements affect their physical characteristics (Mondieig et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interactions with other compounds, are determined by its functional groups and molecular structure. Studies have shown how quinoxalinone derivatives react with various reagents, undergo rearrangements, and participate in cyclization reactions, highlighting their complex chemical behavior (Makisumi, 1964).

properties

IUPAC Name

3,3-dimethyl-1-prop-2-enyl-4H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-4-9-15-11-8-6-5-7-10(11)14-13(2,3)12(15)16/h4-8,14H,1,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJIANHTUWGAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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